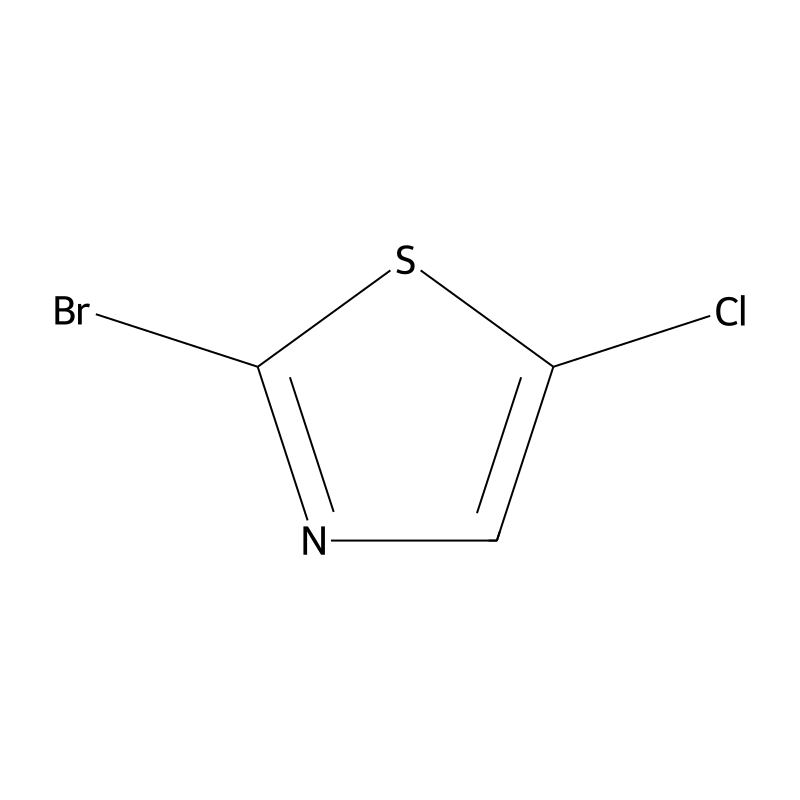2-Bromo-5-chlorothiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-5-chlorothiazole is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on a thiazole ring. Its chemical formula is and it has a molecular weight of approximately 201.46 g/mol. This compound is notable for its versatile reactivity, making it a valuable intermediate in organic synthesis and pharmaceuticals. The thiazole ring structure contributes to its unique chemical properties, allowing it to participate in various nucleophilic substitution reactions .
Synthesis and Characterization:
2-Bromo-5-chlorothiazole is a heterocyclic compound containing a five-membered thiazole ring with bromine and chlorine substituents at the 2nd and 5th positions, respectively. Its synthesis has been reported in various scientific publications, with methods involving the cyclization of precursors like N-chlorothioacetamide with bromoacetyl bromide being common. PubChem, National Institutes of Health: )
Potential Applications:
Research suggests that 2-bromo-5-chlorothiazole possesses various properties that make it potentially valuable in different scientific fields. Here are some potential applications currently being explored:
Antimicrobial activity
Studies have shown that 2-bromo-5-chlorothiazole exhibits antibacterial and antifungal properties. [, ] This has led to investigations into its potential development as a novel antimicrobial agent.
Pharmaceutical development
The thiazole ring structure is present in several clinically used drugs, and 2-bromo-5-chlorothiazole could serve as a starting material for the synthesis of new therapeutic agents. []
Material science
The unique properties of 2-bromo-5-chlorothiazole, such as its thermal stability and potential for functionalization, make it a candidate for various material science applications. []
- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles, leading to the formation of diverse derivatives. This reaction is facilitated by the electron-withdrawing nature of the thiazole ring .
- Cyclization Reactions: It can undergo cyclization to form more complex structures, which are often biologically active .
- Condensation Reactions: The compound can participate in condensation reactions, contributing to the formation of larger organic molecules .
These reactions underscore its utility as a building block in synthetic chemistry.
Research indicates that 2-Bromo-5-chlorothiazole possesses significant biological activity. It has been investigated for its potential as an antimicrobial agent, with some studies suggesting efficacy against various bacterial strains. Additionally, compounds with similar thiazole structures have shown promise in treating conditions such as cancer and inflammation, indicating that 2-bromo-5-chlorothiazole may also exhibit similar therapeutic properties .
Several methods have been developed for synthesizing 2-Bromo-5-chlorothiazole:
- Halogenation of Thiazole Derivatives: The compound can be synthesized through the halogenation of 2-thiazole derivatives using bromine and chlorine sources under controlled conditions.
- Nucleophilic Substitution: Starting from 5-chlorothiazole, bromination can be achieved via nucleophilic substitution reactions with bromine reagents .
- Multistep Synthesis: More complex synthetic routes may involve multiple steps including condensation and cyclization reactions to introduce the halogen substituents at specific positions on the thiazole ring .
These methods highlight the compound's accessibility for further research and application.
2-Bromo-5-chlorothiazole finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly in drug development targeting infectious diseases and cancers.
- Agriculture: The compound may be used in developing agrochemicals due to its potential antimicrobial properties .
- Material Science: Its unique chemical structure allows for exploration in creating novel materials with specific electronic or optical properties .
Interaction studies involving 2-Bromo-5-chlorothiazole focus on its reactivity with biological macromolecules. Research has indicated that it can interact with proteins and nucleic acids, potentially leading to alterations in biological functions. These interactions are crucial for understanding its pharmacological effects and designing more effective derivatives for therapeutic use .
Several compounds share structural similarities with 2-Bromo-5-chlorothiazole. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chlorothiazole | Contains chlorine but lacks bromine | More reactive towards nucleophiles |
| 5-Bromothiazole | Contains bromine but lacks chlorine | Different reactivity profile |
| 2-Aminothiazole | Contains an amino group instead of halogens | Potentially more biologically active |
| 4-Methylthiazole | Methyl group substitution | Alters solubility and biological interactions |
These comparisons highlight the unique halogen substitutions of 2-Bromo-5-chlorothiazole, which influence its reactivity and potential applications in pharmaceuticals and materials science.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








